molecular formula C11H19N3 B1395320 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1306606-89-2

2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No. B1395320
CAS RN: 1306606-89-2
M. Wt: 193.29 g/mol
InChI Key: LEWMKWVXTQEXHB-UHFFFAOYSA-N
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Description

“2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1306606-89-2 . It has a molecular weight of 193.29 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is 2-tert-butyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-6-amine . The InChI code is 1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources I have.

Scientific Research Applications

Pharmaceuticals

Imidazo[1,2-a]pyridine derivatives have been explored for their therapeutic potential in various diseases. They are known to possess antibacterial, antiviral, anti-inflammatory, and antitumor properties . The presence of the tert-butyl group may influence the lipophilicity and could potentially enhance the compound’s activity or selectivity in biological systems.

Materials Science

These compounds have shown promise in materials science , particularly in the development of new materials with specific electronic or optical properties . The tert-butyl group could affect the electronic distribution and thus the material properties.

Optoelectronics

In optoelectronic devices, imidazo[1,2-a]pyridine derivatives can be used as emitters or sensors . The specific compound could be researched for its luminescent properties due to its unique structure.

Cancer Research

As part of anti-cancer drug development, this class of compounds is often screened for their ability to inhibit cancer cell growth or survival . The compound may be a candidate for such screenings.

Molecular Imaging

Imidazo[1,2-a]pyridine derivatives can serve as emitters for confocal microscopy and imaging , aiding in the visualization of biological processes . The tert-butyl group might enhance the compound’s stability or specificity as an imaging agent.

Chemical Biology

In chemical biology research, these compounds can be used to study protein interactions and enzyme inhibition . The specific structure of “2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” might offer unique interactions with biological targets.

Targeted Covalent Inhibitors

Imidazo[1,2-a]pyridine derivatives have been investigated as potential scaffolds for targeted covalent inhibitors (TCIs) in cancer therapy . The compound’s reactivity could be explored for covalent binding to target proteins.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWMKWVXTQEXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 2
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 3
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 4
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 5
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 6
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

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